molecular formula C7H3Cl2N3 B081957 1,4-Dichloropyrido[4,3-d]pyridazine CAS No. 14490-19-8

1,4-Dichloropyrido[4,3-d]pyridazine

Numéro de catalogue B081957
Numéro CAS: 14490-19-8
Poids moléculaire: 200.02 g/mol
Clé InChI: LMVNXZZDBBSCSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of pyridazines, including 1,4-Dichloropyrido[4,3-d]pyridazine, can be achieved through several methods. One notable method involves the microwave-assisted synthesis of di(pyridin-2-yl)pyridazines via the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, demonstrating an alternative route for synthesizing substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006). Another synthesis pathway highlights the removal of hydrazino, chloro, and mercapto groups from substituted derivatives or by condensation of pyridine-dialdehydes with hydrazine (Paul & Rodda, 1968).

Molecular Structure Analysis

The molecular structure of 1,4-Dichloropyrido[4,3-d]pyridazine and its analogs has been elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized, highlighting the importance of molecular structure analysis in understanding the properties and reactivity of pyridazine derivatives (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including cycloadditions, substitution, and oxidation processes, which are crucial for their functionalization and application in different domains. The reactions and properties of pyridopyridazines have been extensively studied, providing insights into their reactivity and chemical behavior (Paul & Rodda, 1969).

Physical Properties Analysis

The physical properties of pyridazine compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's applications in material science and pharmaceutical formulations. Studies on compounds like [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides reveal detailed physical properties, including crystal density and intermolecular interactions, contributing to a comprehensive understanding of these compounds (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,4-Dichloropyrido[4,3-d]pyridazine, such as reactivity, stability, and interaction with other chemical entities, are central to its potential applications. The synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives underscore the versatility and broad application spectrum of pyridazine derivatives in creating compounds with desired biological activities (Xu et al., 2008).

Applications De Recherche Scientifique

Pyridazine derivatives, including 1,4-Dichloropyrido[4,3-d]pyridazine, have unique physicochemical properties that contribute to their applications in molecular recognition and drug discovery . They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .

  • Drug Discovery

    • Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . Several drugs based on its nucleus have come into light .
    • The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Molecular Recognition

    • The unique physicochemical properties of pyridazine derivatives contribute to their applications in molecular recognition .
  • Antimicrobial and Antitubercular Activities

    • Pyridazinones have been reported to possess antimicrobial and antitubercular activities . The specific methods of application and results would depend on the specific compound and the microbial species being targeted .
  • Analgesic and Anti-inflammatory Activities

    • Pyridazinones have been found to have analgesic (pain-relieving) and anti-inflammatory effects . For example, the 4-amino derivative was found to be a more potent anti-inflammatory agent than aspirin .
  • Antidiabetic and Antihypertensive Activities

    • Pyridazinones have been reported to have antidiabetic and antihypertensive effects . These compounds could potentially be used in the treatment of diabetes and hypertension .
  • Anticancer Activity

    • Some pyridazinones have been found to have anticancer activity . The specific methods of application and results would depend on the specific compound and the type of cancer being targeted .
  • Bronchodilatory and Anti-allergic Activities

    • Pyridazinones have been found to have bronchodilatory (for asthma) and anti-allergic effects . The specific methods of application and results would depend on the specific compound and the type of allergy or asthma being targeted .
  • Antidepressant and Anxiolytic Activities

    • Some pyridazinones have been found to have antidepressant and anxiolytic (anti-anxiety) effects . For example, the drug minaprine, which contains a pyridazine ring, was approved in France in 1972 as an atypical antidepressant .
  • Anticonvulsant Activity

    • Pyridazinones have been reported to have anticonvulsant effects . The specific methods of application and results would depend on the specific compound and the type of seizure being targeted .
  • Inhibition of Linolenic Acid

    • Pyridazinones have been found to inhibit linolenic acid . This could potentially be used in the treatment of conditions related to linolenic acid .
  • Activity for Neurological Disorders

    • Pyridazinones have been found to have activity for neurological disorders . The specific methods of application and results would depend on the specific compound and the type of neurological disorder being targeted .
  • Synthetic Applications

    • Pyridazinones, including 1,4-Dichloropyrido[4,3-d]pyridazine, can be used in synthetic applications . For example, they can be used in HDA cycloadditions with alkynes and enamines .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Propriétés

IUPAC Name

1,4-dichloropyrido[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)7(9)12-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVNXZZDBBSCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481242
Record name 1,4-Dichloropyrido[4,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloropyrido[4,3-d]pyridazine

CAS RN

14490-19-8
Record name 1,4-Dichloropyrido[4,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dichloropyrido[4,3-d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.